![molecular formula C11H8N4O5 B4933671 3-[(3,5-Dinitropyridin-2-yl)amino]phenol CAS No. 326899-75-6](/img/structure/B4933671.png)
3-[(3,5-Dinitropyridin-2-yl)amino]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3,5-Dinitropyridin-2-yl)amino]phenol is a chemical compound that has garnered attention in scientific research due to its unique properties and potential applications. This compound features a phenol group attached to an amino group, which is further connected to a 3,5-dinitropyridin-2-yl moiety. The presence of the dinitropyridinyl group imparts significant electron-withdrawing characteristics, making it a valuable component in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-Dinitropyridin-2-yl)amino]phenol typically involves the reaction of 3,5-dinitropyridine with an appropriate aminophenol derivative. One common method includes the nucleophilic aromatic substitution (SNAr) reaction, where the amino group of the aminophenol attacks the electron-deficient pyridine ring, leading to the formation of the desired product. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
3-[(3,5-Dinitropyridin-2-yl)amino]phenol undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (SNAr): The compound can participate in SNAr reactions due to the electron-withdrawing nature of the dinitropyridinyl group, making the aromatic ring more susceptible to nucleophilic attack.
Oxidation: The phenol group can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Potassium carbonate, dimethylformamide (DMF), elevated temperatures.
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Various oxidizing agents, such as potassium permanganate or hydrogen peroxide.
Major Products Formed
From SNAr Reactions: Substituted phenol derivatives with various nucleophiles attached to the pyridine ring.
From Reduction: Amino derivatives of the original compound.
From Oxidation: Quinones or other oxidized phenol derivatives.
科学的研究の応用
作用機序
The mechanism by which 3-[(3,5-Dinitropyridin-2-yl)amino]phenol exerts its effects is primarily based on its electron-withdrawing properties. The dinitropyridinyl group enhances the compound’s reactivity towards nucleophiles, making it an effective probe for detecting biothiols. The interaction with biothiols involves nucleophilic aromatic substitution, where the thiol group attacks the electron-deficient pyridine ring, leading to a measurable change in fluorescence .
類似化合物との比較
Similar Compounds
2,4-Dinitrophenylhydrazine: Another compound with strong electron-withdrawing groups used in similar applications.
2,4-Dinitrobenzenesulfonyl chloride: Utilized in the detection of amines and other nucleophiles.
7-Nitro-2,1,3-benzoxadiazole: Known for its use in fluorescent probes and sensors.
Uniqueness
3-[(3,5-Dinitropyridin-2-yl)amino]phenol stands out due to its higher electron-withdrawing ability compared to other commonly used groups, such as 2,4-dinitrophenyl and 2,4-dinitrobenzenesulfonyl . This makes it more sensitive and selective in detecting biothiols and other nucleophiles, enhancing its utility in various scientific and industrial applications .
特性
IUPAC Name |
3-[(3,5-dinitropyridin-2-yl)amino]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O5/c16-9-3-1-2-7(4-9)13-11-10(15(19)20)5-8(6-12-11)14(17)18/h1-6,16H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVFUGNWYODCLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20385705 |
Source


|
| Record name | 3-[(3,5-dinitropyridin-2-yl)amino]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
326899-75-6 |
Source


|
| Record name | 3-[(3,5-dinitropyridin-2-yl)amino]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-bromophenyl)-4-[(6-chloro-4-phenyl-2-quinazolinyl)amino]benzamide](/img/structure/B4933595.png)
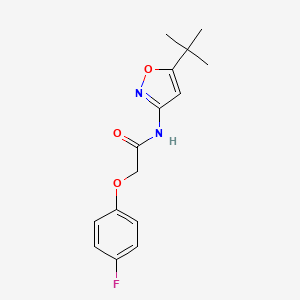
![ethyl 1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4933603.png)
![1-[2-(4-chlorophenyl)ethyl]-N-methyl-6-oxo-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B4933610.png)
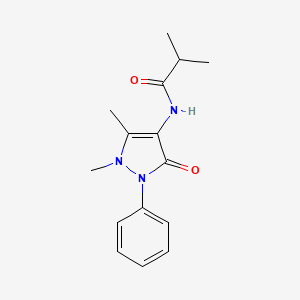
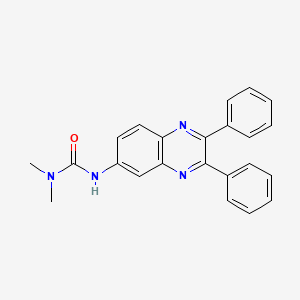
![N-(3-isoxazolylmethyl)-N-methyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B4933633.png)
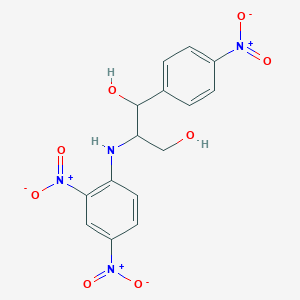
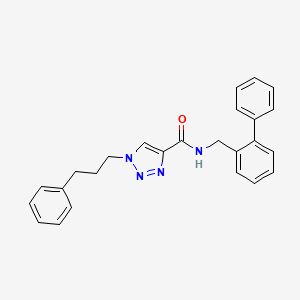

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-(3-chloro-2-methylphenyl)-2-furamide](/img/structure/B4933658.png)


![5-{5-[3-(1H-indol-3-yl)propyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4933688.png)
